molecular formula C10H9ClF3N B13560577 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13560577
M. Wt: 235.63 g/mol
InChI Key: XMHYAKGNNCZFFL-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical building block designed for research and development applications. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are of significant interest in discovery chemistry due to the unique properties imparted by the fluorine atoms and the pyridine ring . The combination of a chlorine substituent and a bulky, lipophilic 1-(trifluoromethyl)cyclobutyl group at the 4-position of the pyridine ring makes this molecule a valuable scaffold for constructing more complex structures. Main Applications & Research Value: TFMP derivatives are primarily utilized in the protection of crops from pests, and many new TFMP-containing agrochemicals have been developed . Furthermore, TFMP moieties are key structural components in approved pharmaceutical and veterinary products, with many more candidates in clinical trials . The biological activities of TFMP derivatives are attributed to the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine moiety, which can influence a compound's conformation, metabolism, and affinity for biological targets . This specific compound, with its cyclobutyl ring, may offer enhanced steric and electronic properties for optimizing lead molecules in medicinal and agrochemical research. For Research Use Only. This product is for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2

InChI Key

XMHYAKGNNCZFFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Intermediate)

The synthesis of the core trifluoromethylpyridine is well-documented. According to a recent patent, a practical route involves:

  • Reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent (e.g., pyridine) to generate 4-butoxy-1,1,1-trifluoro-3-en-2-one (see).
  • Under a protective atmosphere, reacting this intermediate with trimethylphosphonoacetate yields a mixture of compounds, which are then cyclized or further processed to form the pyridine ring (see).
  • Final chlorination at the 2-position is achieved using reagents such as phosphorus oxychloride (POCl₃), which introduces the chlorine atom selectively (see,).

Table 1: Typical Data for 2-Chloro-4-(trifluoromethyl)pyridine

Property Value
CAS Number 81565-18-6
Molecular Formula C₆H₃ClF₃N
Molecular Weight 181.54 g/mol
Boiling Point 146-147°C
Melting Point -19°C
Solubility Sparingly soluble in methanol and chloroform

Introduction of the Cyclobutyl Group

The cyclobutyl moiety can be introduced via nucleophilic substitution or cycloaddition strategies:

  • Nucleophilic substitution: Using a cyclobutyl halide (e.g., cyclobutyl bromide or chloride) to displace a suitable leaving group on the pyridine ring, typically facilitated by a base (e.g., potassium carbonate) in polar aprotic solvents.
  • Radical addition or cycloaddition: Employing cyclobutene derivatives in radical conditions to add across the pyridine ring or via Diels-Alder type reactions, although these are less common due to regioselectivity challenges.

The specific approach depends on the availability of cyclobutyl halides and the desired substitution pattern.

Detailed Synthetic Route

Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one

  • React vinyl n-butyl ether with trifluoroacetic anhydride in pyridine at -10°C to 0°C.
  • Stir at room temperature for 2 hours, then isolate the product via distillation or chromatography.

Step 2: Formation of the Pyridine Ring

  • Under inert atmosphere, react the trifluoro-enone with trimethylphosphonoacetate in a suitable solvent (e.g., dichloromethane) with a base (e.g., potassium carbonate).
  • Cyclize the intermediate to form the trifluoromethyl-substituted pyridine core.

Step 3: Chlorination at the 2-Position

  • Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux.
  • Isolate 2-chloro-4-(trifluoromethyl)pyridine after workup.

Step 4: Cyclobutyl Group Introduction

  • React the pyridine derivative with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of potassium carbonate in dimethylformamide (DMF).
  • Stir under reflux to facilitate nucleophilic substitution, attaching the cyclobutyl group at the desired position.

Step 5: Final Purification

  • Purify the product via column chromatography or recrystallization.
  • Confirm structure with NMR, MS, and IR spectroscopy.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 Vinyl n-butyl ether + trifluoroacetic anhydride Pyridine -10°C to 0°C 2 hours ~85% Controlled addition to prevent side reactions
2 Enone + trimethylphosphonoacetate Dichloromethane Room temperature 12 hours ~75% Cyclization facilitated by base
3 Intermediate + POCl₃ Reflux 3-4 hours 70-80% Regioselective chlorination
4 Pyridine derivative + cyclobutyl halide DMF Reflux 8-12 hours ~65% Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Positional Isomers

The positional isomer 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine () differs only in the substitution pattern (CF₃-cyclobutyl at the 6-position vs. 4-position). This positional shift alters the molecule’s electronic distribution and steric accessibility.

Substituted Phenyl Pyridines ()

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share the 2-chloro-pyridine core but feature bulky aryl substituents (e.g., -NO₂, -Br, -CH₃) instead of the CF₃-cyclobutyl group. Key differences include:

  • Steric Effects : The cyclobutyl group imposes greater steric hindrance than planar phenyl rings, which may limit interactions in enzyme binding pockets or catalytic processes.

Complex Pyridine Derivatives ()

Patent compounds like 2-chloro-N-cyclopropyl-5-[1-(2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl)pyrazol-4-yl]pyridine-3-carboxamide () incorporate additional functional groups (e.g., carboxamides, sulfonyls) and extended aromatic systems. These structures exhibit:

  • Increased Polarity : Carboxamide and sulfonyl groups enhance solubility in polar solvents, unlike the hydrophobic CF₃-cyclobutyl group.
  • Multi-Target Potential: The presence of multiple halogen atoms and heterocycles (e.g., pyrazoles) broadens biological activity but complicates synthetic scalability compared to the simpler target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Substituent Position/Type Melting Point (°C) Key Functional Groups
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine ~265 (estimated) 4-CF₃-cyclobutyl, 2-Cl N/A Pyridine, CF₃, Cl
2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine ~265 (estimated) 6-CF₃-cyclobutyl, 2-Cl N/A Pyridine, CF₃, Cl
2-Amino-4-(2-chloro-5-(4-Br-phenyl)pyridin-3-yl)-1-(4-CH₃-phenyl)pyridine () 545 4-aryl, 2-Cl, 5-Br 287 Pyridine, Br, NH₂
2-Chloro-N-cyclopropyl-pyridine-3-carboxamide derivatives () 450–600 Multi-halogenated, carboxamide 150–250 (estimated) Pyridine, Cl, CF₃, CONHR

Notes:

    Biological Activity

    2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It features a unique structure that combines a pyridine ring with a chloro substituent and a cyclobutyl group containing a trifluoromethyl moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions.

    The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability in biological systems, making it a candidate for various pharmacological applications.

    Enzyme Inhibition

    Research indicates that this compound exhibits notable enzyme inhibition properties. The compound's structural features allow it to modulate the activity of specific enzymes or receptors, potentially leading to therapeutic applications in various diseases. For instance, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in cell signaling pathways .

    Case Studies

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes the structural features of related compounds and their unique aspects:

    Compound NameStructural FeaturesUnique Aspects
    2-Chloro-5-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 5Lacks cyclobutyl group
    2-Chloro-6-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 6No cyclobutyl; simpler structure
    3-Chloro-6-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 6Different chlorination pattern

    The unique combination of cyclobutyl and trifluoromethyl groups in this compound provides distinct reactivity compared to its analogs, enhancing its potential applications in both chemical synthesis and biological studies.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, and how do reaction conditions influence yield?

    • Methodological Answer : The compound can be synthesized via substitution reactions of halogenated pyridine precursors with trifluoromethylcyclobutyl groups. For example, amination of brominated intermediates (e.g., 2-chloro-4-(trifluoromethyl)-3-bromopyridine) with cyclobutylamine derivatives under palladium catalysis is a common approach. Reaction conditions such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) critically impact yield and purity. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction time .

    Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

    • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy is essential for confirming substituent positions on the pyridine ring, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl and CF₃ stretches). High-resolution mass spectrometry (HRMS) verifies molecular weight, and X-ray crystallography can resolve steric effects from the cyclobutyl group. Purity assessment typically employs HPLC with UV detection (λ = 254 nm) .

    Q. How does the steric bulk of the 1-(trifluoromethyl)cyclobutyl group influence the compound’s stability and reactivity?

    • Methodological Answer : The cyclobutyl group introduces steric hindrance, reducing nucleophilic attack at the pyridine’s 4-position. This enhances thermal stability but may slow down substitution reactions. Computational studies (e.g., DFT) predict that the trifluoromethyl group’s electron-withdrawing effect stabilizes the pyridine ring against electrophilic degradation. Experimental data show decomposition above 200°C under inert atmospheres .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

    • Methodological Answer : Discrepancies often arise from variations in purity, assay conditions (e.g., cell lines, solvent DMSO concentration), or structural analogs misattributed to the parent compound. Rigorous batch-to-batch characterization (e.g., HPLC, elemental analysis) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are critical. Cross-referencing with structurally similar compounds (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine) can isolate structure-activity relationships (SAR) .

    Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding affinities. Density functional theory (DFT) calculations assess electronic effects of the CF₃ and cyclobutyl groups on binding. MD simulations (e.g., GROMACS) evaluate conformational stability in aqueous environments. Validations require correlation with experimental IC₅₀ values from enzyme inhibition assays .

    Q. What strategies optimize regioselectivity in functionalizing the pyridine ring for derivatization?

    • Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl enables selective substitution at the 3-position. Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) modifies the 5-position if activated. Steric maps from X-ray data guide protecting group strategies for the 1-(trifluoromethyl)cyclobutyl moiety. Kinetic studies under varying temperatures and catalysts (e.g., Pd vs. Cu) refine selectivity .

    Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

    • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and stabilize transition states in palladium-catalyzed couplings. Protic solvents (e.g., ethanol) may protonate intermediates, reducing reaction rates. Solvent screening via Design of Experiments (DoE) optimizes conditions for specific reactions (e.g., Buchwald-Hartwig amination). Dielectric constant (ε) correlates with reaction efficiency in SNAr mechanisms .

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